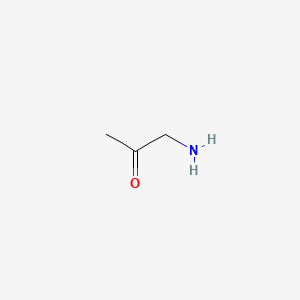

1-aminopropan-2-one

Descripción

Contextualization within Aminoketone Chemistry

Aminoketones are a class of organic compounds that contain both an amine and a ketone functional group. Based on the relative position of these two groups, they are classified as α-, β-, or γ-aminoketones. 1-Aminopropan-2-one is an α-aminoketone, meaning the amino group is attached to the carbon atom adjacent to the carbonyl carbon. This structural arrangement imparts unique reactivity to the molecule, making it a subject of considerable interest in organic chemistry. solubilityofthings.com The amino ketone motif is a valuable synthon in synthetic and medicinal chemistry, leading to the development of numerous synthetic protocols in recent years. rsc.orgresearchgate.net

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations. This dual functionality is a defining characteristic of aminoketones and underpins their utility in the synthesis of more complex molecules.

Historical Perspectives on this compound Research

The study of aminoketones like this compound has a rich history that has contributed to advancements in medicinal chemistry. solubilityofthings.com

Early Synthetic Endeavors and Discoveries

Early research focused on developing reliable methods for the synthesis of this compound and its derivatives. A notable early method involves the use of aminoacetone semicarbazone hydrochloride as a stable precursor. wikipedia.org Another significant discovery was its identification as a metabolite in the biosynthesis of methylglyoxal (B44143) and during the catabolism of the amino acid threonine. wikipedia.org In this biological pathway, threonine is dehydrogenated to the unstable 2-amino-3-oxobutyrate, which then spontaneously decarboxylates to form aminoacetone. wikipedia.org

Milestones in Understanding Reactivity and Applications

A significant milestone in the study of this compound was the elucidation of its role in the biosynthesis of cobalamin (vitamin B12). wikipedia.org Specifically, (R)-1-aminopropan-2-ol, a reduction product of aminoacetone, is a component incorporated into the vitamin's structure. wikipedia.org Research has also established that the metabolism of (R)-1-aminopropan-2-ol leads to the formation of aminoacetone, catalyzed by the enzyme (R)-aminopropanol dehydrogenase. wikipedia.org These findings highlighted the compound's importance in fundamental biochemical pathways.

Significance of this compound in Contemporary Chemical Sciences

This compound continues to be a compound of high interest in modern chemical research due to its versatile applications.

Role as a Building Block in Organic Synthesis

The unique structure of this compound, with its adjacent ketone and amine functional groups, allows for a wide array of reactivity patterns, making it a valuable building block in organic synthesis. solubilityofthings.com It serves as a versatile intermediate for creating more complex molecules for a variety of chemical products. solubilityofthings.com The amine group provides basicity and nucleophilicity, while the ketone group offers a site for electrophilic attack, enabling its participation in a diverse range of chemical reactions. solubilityofthings.com

Relevance in Pharmaceutical Development and Medicinal Chemistry

Compounds structurally similar to this compound are extensively studied for their potential biological activities, which could lead to the development of novel therapeutic agents. solubilityofthings.com The aminoketone framework is a key structural feature in many biologically active molecules. For instance, β-aminoketones form the basic skeleton of several drugs, including tolperisone (B1682978) (a muscle relaxant) and oxyfedrine (B31961) (a coronary vasodilator). researchgate.netrsc.orgnih.gov The amino ketone motif is of significant importance in medicinal chemistry, with ongoing research into its applications for medicinal targets. rsc.orgresearchgate.net

Compound Properties and Reactions

| Property | Value |

| Chemical Formula | C3H7NO |

| Molar Mass | 73.095 g·mol−1 |

| Appearance | Stable in gaseous form, reacts with itself when condensed. The hydrochloride salt is an off-white to pale-red to brown solid. wikipedia.orgsigmaaldrich.com |

| Solubility | Soluble in water and polar solvents like ethanol (B145695) and methanol (B129727) due to its ability to form hydrogen bonds. solubilityofthings.com |

| Reaction Type | Description |

| Nucleophilic Substitution | The amine group acts as a nucleophile. solubilityofthings.com |

| Electrophilic Addition | The ketone group is susceptible to attack by nucleophiles. |

| Condensation Reactions | Can react with various reagents to form heterocyclic compounds. |

Contributions to Bioorganic Chemistry

This compound, also known as aminoacetone, is a significant compound in the field of bioorganic chemistry due to its role as a key metabolic intermediate in various biological pathways. Its structural features, combining both an amine and a ketone functional group, make it a reactive molecule and a versatile building block in both natural and synthetic chemical processes. solubilityofthings.com

In mammalian metabolism, this compound is a crucial product of the catabolism of the essential amino acid threonine. wikipedia.org Threonine is first converted to 2-amino-3-oxobutyrate, an unstable intermediate that spontaneously decarboxylates to form aminoacetone. wikipedia.org This pathway is the primary route for threonine degradation in mammals. The resulting aminoacetone is further metabolized through oxidation and deamination to produce methylglyoxal, which is then converted to pyruvate. wikipedia.org

The significance of this compound extends to microbial biochemistry. In certain bacteria, such as species of Pseudomonas, it is a central compound in the metabolism of amino alcohols. portlandpress.commedchemexpress.com Research has elucidated pathways where aminoacetone is metabolized via its reduction to L-1-aminopropan-2-ol, which is then phosphorylated to L-1-aminopropan-2-ol O-phosphate. portlandpress.com This phosphate (B84403) ester is subsequently cleaved to form propionaldehyde (B47417). portlandpress.comnih.gov This metabolic route highlights the intricate enzymatic machinery that bacteria have evolved to utilize small organic molecules.

Furthermore, derivatives of this compound are vital precursors in the biosynthesis of essential cofactors. The phosphorylated form, 1-amino-propan-2-one-3-phosphate, is a known metabolite in the biosynthesis of pyridoxal (B1214274) 5'-phosphate (a form of Vitamin B6) in Pseudomonas aeruginosa. umaryland.edu In a related pathway, the reduced form, (R)-1-aminopropan-2-ol, is incorporated into the structure of cobalamin (Vitamin B12). wikipedia.org Specifically, the O-phosphate ester of (R)-1-aminopropan-2-ol is ligated to adenosylcobyric acid during the biosynthesis of the cofactor. wikipedia.orgkegg.jp The conversion of (R)-1-aminopropan-2-ol to aminoacetone is catalyzed by the NAD+-dependent enzyme (R)-aminopropanol dehydrogenase. wikipedia.org

These roles underscore the importance of this compound as a key node in the metabolic network, linking amino acid catabolism with the biosynthesis of essential vitamins and cofactors.

Interactive Data Table: Key Bioorganic Roles of this compound and Related Compounds

| Pathway/Process | Organism/System | Precursor(s) | Product(s) | Enzyme(s) Involved | Significance | Reference(s) |

| Threonine Catabolism | Mammals | Threonine | This compound, Methylglyoxal, Pyruvate | Threonine dehydrogenase, 2-amino-3-oxobutyrate decarboxylase | Primary degradation pathway for threonine. wikipedia.org | wikipedia.org |

| Cobalamin (Vitamin B12) Biosynthesis | Bacteria | (R)-1-Aminopropan-2-ol O-phosphate, Adenosyl cobyrinate hexaamide | Adenosyl cobinamide phosphate | Adenosylcobyric acid:(R)-1-aminopropan-2-yl phosphate ligase | Incorporation of the aminopropanol (B1366323) side chain into Vitamin B12. wikipedia.orgkegg.jp | wikipedia.orgkegg.jp |

| Amino Alcohol Metabolism | Pseudomonas sp. | This compound | L-1-Aminopropan-2-ol, Propionaldehyde | L-1-aminopropan-2-ol-NAD+ oxidoreductase, Amino alcohol phosphotransferase, Amino alcohol O-phosphate phospho-lyase | Bacterial pathway for utilizing amino ketones and amino alcohols as carbon sources. portlandpress.comnih.gov | portlandpress.comnih.gov |

| Pyridoxal 5'-Phosphate Biosynthesis | Pseudomonas aeruginosa | (2S)-2-amino-3-oxo-4-phosphonooxybutanoate | 1-Amino-propan-2-one-3-phosphate | Not specified | Intermediate in the biosynthesis of Vitamin B6. umaryland.edu | umaryland.edu |

| Interconversion of Aminopropanol and Aminoacetone | Escherichia coli | (R)-1-aminopropan-2-ol, NAD+ | This compound, NADH, H+ | (R)-aminopropanol dehydrogenase | Links the metabolism of amino alcohols to amino ketones. wikipedia.org | wikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-aminopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDGQXUMWHRQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7737-17-9 (hydrochloride) | |

| Record name | Aminoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10183939 | |

| Record name | Aminoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

298-08-8 | |

| Record name | (2-Oxopropyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4ES38S4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1 Aminopropan 2 One and Its Derivatives

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like 1-aminopropan-2-one. This section explores various strategies to achieve high levels of stereoselectivity and enantioselectivity.

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction. nih.gov Monoterpene-based aminodiols, for instance, have proven to be effective chiral auxiliaries in a range of stereoselective transformations. mdpi.com The development of asymmetric catalysts has also revolutionized the field, with examples including chiral bis(phosphine)rhodium complexes for asymmetric hydrogenation and chiral oxazaborolidines for asymmetric reductions. nih.gov These catalysts, often derived from natural and unnatural amino alcohols, can achieve enantio- or diastereoselectivities that rival those of enzymatic transformations. nih.gov

In the context of this compound derivatives, isopulegol-based chiral ligands have been developed and applied as catalysts in reactions like the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The synthesis of these ligands often involves stereoselective reactions such as Michael addition and epoxidation, followed by ring-opening with primary amines to yield aminodiols. researchgate.net

| Catalyst/Auxiliary | Reaction Type | Selectivity | Reference |

| Isopulegol-based aminodiols | Addition of diethylzinc to benzaldehyde | Moderate enantioselectivity | mdpi.com |

| Chiral oxazaborolidines | Reduction of prochiral ketones | High enantioselectivity | nih.gov |

| cis-1-Aminoindan-2-ol derivatives | Asymmetric reductions, Diels-Alder, aldol (B89426) reactions | >99:1 diastereoselectivity | nih.gov |

Biocatalytic Approaches to Chiral this compound and Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgresearchgate.net Enzymes such as transaminases, amine dehydrogenases (AmDHs), and lipases are increasingly employed for the synthesis of chiral amines and amino alcohols. frontiersin.orgresearchgate.net

Native AmDHs, for example, have been shown to be effective biocatalysts for accessing short-chain chiral amines, including analogs of this compound. frontiersin.org Studies have demonstrated that enzymes like CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2 can catalyze the reductive amination of various ketones with moderate to high conversion rates and excellent stereoselectivity. frontiersin.orgwhiterose.ac.uk For instance, the synthesis of (S)-2-aminopropan-1-ol has been achieved with high enantiomeric excess using these enzymes. frontiersin.orgwhiterose.ac.uk

Lipase-catalyzed resolutions, such as the ChiPros™ process, are established industrial methods for producing optically active amines. researchgate.net Furthermore, transaminases are used in the enantioselective enzymatic amination of keto-precursors to yield chiral amines with high purity. google.com

| Enzyme | Reaction Type | Substrate | Product | Selectivity (ee) | Reference |

| MsmeAmDH | Reductive Amination | Butan-2-one | (S)-Butan-2-amine | >99% | whiterose.ac.uk |

| CfusAmDH | Reductive Amination | 1-Hydroxypropan-2-one | (S)-2-Aminopropan-1-ol | >99% | frontiersin.orgwhiterose.ac.uk |

| Transaminase | Transamination | (1R)-1-Hydroxy-1-Phenylacetone | (1R, 2S)-Norephedrine | >99.9% de | google.com |

Diastereoselective Synthesis of this compound Scaffolds

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. The condensation of arylglyoxals with vicinal amino alcohols to produce morpholinones is a known strategy that can be applied to the diastereoselective synthesis of complex scaffolds. nih.gov For instance, the reaction of N-PMP substituted (S)-1-aminopropan-2-ol with an arylglyoxal can yield the corresponding morpholinone product with good diastereoselectivity (4/1 d.r.). nih.gov

Another approach involves the use of spirocyclic dienes in acylnitroso Diels-Alder reactions to create spirocycloadducts, which can then be converted into novel carbocyclic nucleoside analogs. researchgate.net The stereoselectivity of these reactions is often high, providing access to complex molecules with multiple stereocenters.

Novel Reaction Pathways and Reagents for Synthesis

The development of new reaction pathways and reagents is crucial for improving the efficiency and scope of this compound synthesis.

Reductive Amination Strategies

Reductive amination is a fundamental reaction for the synthesis of amines from carbonyl compounds. organicchemistrytutor.com One-step reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia (B1221849) over nickel and copper catalysts has been studied for the production of 2-aminopropanol. fkit.hr While this method can achieve total conversion of acetol, the selectivity towards the desired product can be moderate, with the formation of by-products like dimethylpiperazines. fkit.hr

The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) allows for a one-pot reductive amination procedure. organicchemistrytutor.com This reagent is selective for the reduction of the iminium ion intermediate over the initial carbonyl group, streamlining the synthesis. organicchemistrytutor.com Heterogeneous catalysts, such as Ru-Ni/AC, have also been developed for the reductive amination of hydroxyacetone (B41140) to 2-aminopropanol under milder conditions. researchgate.netresearchgate.net

| Catalyst/Reagent | Substrate | Product | Key Features | Reference |

| Nickel catalyst | 1-Hydroxy-2-propanone | 2-Aminopropanol | High conversion, moderate selectivity | fkit.hr |

| Sodium cyanoborohydride | Ketones/Aldehydes and amines | Amines | One-pot procedure, selective reduction | organicchemistrytutor.com |

| Ru-Ni/AC | Hydroxyacetone | 2-Aminopropanol | Efficient under mild conditions | researchgate.netresearchgate.net |

Carbonylation and Coupling Reactions

Carbonylation reactions, which introduce a carbonyl group into a molecule using carbon monoxide, are powerful tools in organic synthesis. unical.it Palladium-catalyzed carbonylative coupling reactions have been explored for the synthesis of various carbonyl-containing compounds. researchgate.net For example, 1-amino-2-propanol can be used to synthesize 5-methyl-2-oxazolidinone through an oxidative carbonylation reaction. lookchem.com

Domino aminocarbonylation of alkynols catalyzed by palladium complexes offers a direct route to itaconimides. acs.org This methodology highlights the potential of carbonylation reactions to access complex heterocyclic structures from simple starting materials.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to synthesize 1,2-amino alcohols. rsc.org This approach utilizes water as a solvent at room temperature, aligning with the principles of green chemistry. rsc.org

Multi-component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for synthesizing complex molecules like derivatives of this compound. scholarsresearchlibrary.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, aligning with the principles of green chemistry. scholarsresearchlibrary.com

The Mannich reaction is a cornerstone MCR for the synthesis of β-aminoketones. nih.govrasayanjournal.co.in This reaction typically involves the condensation of an enolizable ketone, an aldehyde, and a primary or secondary amine. rasayanjournal.co.in In the context of this compound derivatives, precursors are chosen to yield the desired substituted aminoketone structure. Innovations in this area focus on developing novel catalytic systems to enhance reaction rates, yields, and environmental compatibility. For instance, the use of recyclable nanocatalysts, such as silica (B1680970) nanoparticles (SNPs) under microwave irradiation or magnetic Fe₃O₄@PEG-SO₃H nanoparticles in ethanol (B145695), provides a green and efficient pathway for C-C and C-N bond formation. nih.govrasayanjournal.co.in These methods often proceed under mild or solvent-free conditions, simplifying work-up procedures and minimizing waste. rasayanjournal.co.in

Another significant MCR is the Groebke-Blackburn-Bienaymé reaction (GBBR), which is particularly useful for synthesizing fused heterocyclic structures like imidazo[1,2-a]pyridines from an amine, an aldehyde, and an isocyanide. sciforum.netmdpi.com By using precursors like α-isocyanoacetamides, complex peptidomimetic structures incorporating an aminoketone-like scaffold can be accessed in a single, environmentally friendly step, often using a simple catalyst like ammonium (B1175870) chloride in ethanol at room temperature. sciforum.netmdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Mannich Reaction | Aromatic Amine, Aromatic Aldehyde, Acetophenone | Silica Nanoparticles (SNPs), Microwave (MW) Irradiation, Solvent-free | High-yield synthesis of β-amino ketones; catalyst is recyclable. | rasayanjournal.co.in |

| Mannich Reaction | Aryl Amines, Aryl Aldehydes, Acetophenone | Fe₃O₄@PEG-SO₃H Nanocatalyst, Ethanol, Room Temperature | Green technique with a recyclable nanocatalyst and high efficiency. | nih.gov |

| Mannich Reaction | Aromatic Ketones, Aromatic Aldehydes, Aromatic Amines | Zirconium Oxychloride, Solvent-free | Operationally simple, environmentally benign process with excellent yields and a reusable catalyst. | scholarsresearchlibrary.com |

| Groebke-Blackburn-Bienaymé Reaction (GBBR) | 2-Aminopyridine, Aldehydes, 2-Isocyano-1-morpholino-3-phenylpropan-1-one | 10 mol% NH₄Cl, Ethanol, Room Temperature | First successful use of this type of α-isocyanoacetamide in a GBBR, producing novel imidazo[1,2-a]pyridines. | mdpi.com |

Protecting Group Strategies for Amine and Carbonyl Functionalities in this compound Synthesis

The synthesis of α-aminoketones such as this compound is complicated by the compound's inherent instability. The simultaneous presence of a nucleophilic amino group and an electrophilic carbonyl group can lead to rapid self-condensation, polymerization, or decomposition. researchgate.netacs.org To overcome this, synthetic strategies almost always employ protecting groups for one or both of these functionalities to ensure the desired reaction proceeds without unwanted side reactions. researchgate.netresearchgate.net

Amine Protecting Groups: The most common strategy involves protecting the amine functionality with a carbamate (B1207046) group. masterorganicchemistry.comorganic-chemistry.org This transformation renders the nitrogen atom non-nucleophilic, allowing for subsequent reactions at other sites. organic-chemistry.org Widely used amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com The Boc group is invaluable in synthesizing complex organic molecules due to its stability and selective removal.

Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is stable to mild acids and bases but can be cleaved under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd-C). masterorganicchemistry.combeilstein-journals.org

Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is readily removed by treatment with a mild amine base, such as piperidine. masterorganicchemistry.com

Carbonyl Protecting Groups: While amine protection is more common, the carbonyl group can also be protected, typically by converting it into an acetal (B89532) or ketal. For instance, reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions forms a cyclic acetal, which is stable to nucleophiles and bases. The carbonyl group can be regenerated by acid-catalyzed hydrolysis. N-tert-butanesulfinyl 2-amino acetals have been used as convenient precursors for N-protected α-amino aldehydes and ketones. researchgate.net

| Functional Group | Protecting Group | Abbreviation | Key Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) | masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd-C) | masterorganicchemistry.combeilstein-journals.org |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | masterorganicchemistry.com |

| Carbonyl | Dimethyl acetal, 1,3-Dioxane | - | Acid-catalyzed hydrolysis | organic-chemistry.org |

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of fine chemicals, including this compound and its derivatives. This approach involves pumping reagents through a network of tubes or channels, where they mix and react. Compared to traditional batch processing, flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. vulcanchem.comrsc.org

A typical flow setup for producing this compound could involve:

Pumping a solution of a protected precursor into a heated reactor coil.

Introducing a second reagent at a T-junction to initiate the reaction.

Passing the reaction mixture through a catalyst-packed column to facilitate the transformation.

Directing the output to an in-line purification module or collection vessel.

This methodology not only accelerates the synthesis but also allows for the safe handling of potentially unstable intermediates and hazardous reagents. rsc.orgvapourtec.com

| Compound Type | Process | Key Parameters | Advantages Shown | Reference |

|---|---|---|---|---|

| (R)-2-aminopropan-1-ol | Enzymatic Amination | Batch: 96 hrs, 6x enzyme load. Flow: 27 hrs, 0.5x enzyme load. | Reduced reaction time, lower catalyst loading, 100% yield and chiral purity. | ajpamc.com |

| 1,1-Cyclopropane Aminoketones | Two-step Photocyclization and Condensation | Batch: 48-72 hrs. Flow: 30 min residence time. | Drastically shortened reaction times, eliminated intermediate purifications, increased productivity. | rsc.org |

| β-Amino Alcohols | Epoxide Ring Opening | Flow-mediated aminolysis | Facile access to a diverse library of compounds with good to excellent yields (up to 80%). | vapourtec.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. researchgate.netrsc.org These approaches focus on sustainability by improving efficiency and minimizing environmental impact.

Key green strategies in this field include:

Use of Environmentally Benign Solvents: Water has been explored as a green solvent for Mannich-type reactions to produce β-aminoketones. nih.govtandfonline.com Using a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC), high yields of aminoketone derivatives have been achieved in aqueous media. tandfonline.com

Development of Recyclable Catalysts: Heterogeneous catalysts, especially nanocatalysts, are a cornerstone of green aminoketone synthesis. nih.gov Catalysts like Fe₃O₄@PEG-SO₃H or Zn(II)–salen complexes encapsulated in zeolites can be easily separated from the reaction mixture (e.g., by filtration or using a magnet) and reused for multiple runs without significant loss of activity, reducing waste and cost. nih.govrsc.org

Energy-Efficient Methodologies: Alternative energy sources are being used to drive reactions more efficiently. A sunlight-promoted three-component reaction to synthesize α-aminoketones was developed, which avoids the need for any external photocatalyst or additives. rsc.org Microwave-assisted synthesis has also been shown to dramatically shorten reaction times for Mannich reactions, often under solvent-free conditions. rasayanjournal.co.in

Atom-Efficient Reactions: As discussed previously, multi-component reactions (MCRs) are inherently green as they combine multiple starting materials into the final product in a single step, maximizing atom economy and reducing the number of synthetic and purification steps. scholarsresearchlibrary.com

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amino alcohols and by extension, aminoketones. ajpamc.comsci-hub.se These reactions are typically run in aqueous solutions under mild conditions. sci-hub.se

| Green Principle | Methodology | Example | Benefit | Reference |

|---|---|---|---|---|

| Alternative Solvents | Mannich reaction in water | Synthesis of β-aminoketones using TEBAC as a phase-transfer catalyst. | Avoids harmful organic solvents; uses an abundant, non-toxic medium. | tandfonline.com |

| Renewable Energy Source | Sunlight-promoted MCR | Synthesis of α-aminoketones from glyoxal (B1671930) hydrates, anilines, and DHPs. | Eliminates the need for external photocatalysts and additives; uses a free energy source. | rsc.org |

| Recyclable Catalysts | Mannich reaction with nanocatalyst | Use of Fe₃O₄@PEG-SO₃H for β-aminoketone synthesis. | Catalyst is easily separated and can be reused multiple times, reducing waste. | nih.gov |

| Energy Efficiency | Microwave-assisted MCR | Synthesis of β-amino ketones using SNPs catalyst under MW irradiation. | Shorter reaction times and solvent-free conditions. | rasayanjournal.co.in |

| Biocatalysis | Enzymatic amination | Synthesis of (R)-2-aminopropan-1-ol using a transaminase enzyme. | High selectivity, mild reaction conditions, reduced waste. | ajpamc.com |

Reaction Mechanisms and Kinetics of 1 Aminopropan 2 One

Fundamental Reaction Mechanisms

The reactivity of 1-aminopropan-2-one is characterized by the distinct chemistries of its amine and carbonyl functional groups.

Nucleophilic Reactions Involving the Amine Group

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. solubilityofthings.comcymitquimica.com This allows it to readily participate in reactions with a variety of electrophiles. ucalgary.ca

Common nucleophilic reactions involving the amine group include:

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) results in the formation of N-acetyl derivatives. vulcanchem.com

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, yields sulfonamides. vulcanchem.com

Alkylation: Amines can react with alkyl halides in nucleophilic substitution reactions. ucalgary.ca

Reaction with Carbonyl Compounds: The amine can act as a nucleophile, attacking the electrophilic carbonyl carbon of other molecules, such as ketones and aldehydes, to form imines (Schiff bases) through a condensation reaction. cymitquimica.commdpi.com

The basicity of the amine group is a key factor in its nucleophilicity. solubilityofthings.com The nitrogen in an amine is less electronegative than the oxygen in an alcohol, making the amine a better electron donor and generally a stronger base. ucalgary.ca

Electrophilic Reactions at the Carbonyl Center

The carbonyl group in this compound features a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. This allows for a range of reactions, including condensation reactions. cymitquimica.com

The reactivity of the carbonyl group is a cornerstone of its utility in organic synthesis. For instance, it can undergo reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of the adjacent amino group can influence the reactivity of the carbonyl center.

Keto-Enol Tautomerism and its Implications

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by the different locations of an atom or group. libretexts.org In keto-enol tautomerism, a proton and a double bond are rearranged. The keto form contains the carbonyl group (C=O), while the enol form contains a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). libretexts.orgmedlifemastery.com

The equilibrium generally favors the more stable keto form. libretexts.orgmasterorganicchemistry.com The strength of the carbon-oxygen double bond is significantly greater than that of a carbon-carbon double bond, making the keto tautomer energetically more favorable by approximately 45–60 kJ/mol. libretexts.org However, the tautomeric equilibrium is sensitive to solvent effects. masterorganicchemistry.comresearchgate.net For example, studies on acetoacetic acid have shown that the percentage of the enol tautomer can range from less than 2% in water (D₂O) to 49% in carbon tetrachloride (CCl₄). masterorganicchemistry.com This is because less polar solvents can stabilize the enol tautomer through internal hydrogen bonding. masterorganicchemistry.com

This tautomerism can be catalyzed by either acid or base. medlifemastery.commasterorganicchemistry.com The presence of the enol form, even in small amounts, is significant as it can act as a nucleophile, reacting with various electrophiles. ucl.ac.uk

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound.

Reaction Order and Rate Constant Determinations

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants. khanacademy.org The order of a reaction with respect to a particular reactant is the exponent to which its concentration is raised in the rate law and must be determined experimentally. khanacademy.orgyoutube.com

For reactions involving amines, the order can vary. For example, the reaction of carbon dioxide with some primary amines in aqueous solution has been found to be first order with respect to the amine. psu.edu However, other studies have reported fractional or second-order kinetics depending on the specific amine and reaction conditions. psu.edu

A rate law is generally in the form: rate = k[A]ⁿ, where 'k' is the rate constant, [A] is the concentration of a reactant, and 'n' is the order of the reaction with respect to A. khanacademy.org For a second-order reaction where two identical reactants combine (2A → P), the rate law is expressed as: Rate = -k[A]². libretexts.org The half-life (t₁/₂) for such a reaction is dependent on the initial concentration and is given by t₁/₂ = 1/(k[A]₀). libretexts.org

Kinetic parameters for enzyme-catalyzed reactions involving related amino alcohols have been determined. For instance, for the phosphorylation of (S)-1-amino-2-propanol by APK MSM0270, Michaelis-Menten kinetics were observed. nih.gov

Table 1: Kinetic Parameters for APKMSM0270 with Various Substrates nih.gov

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| (S)-(+)-1-Amino-2-propanol | 8.7 ± 0.2 | 0.373 ± 0.03 | 23,000 |

| (R)-(-)-1-Amino-2-propanol | 3.3 ± 0.2 | 1.2 ± 0.2 | 2,800 |

| (R,S)-1-Amino-2-butanol | 9.0 ± 0.4 | 1.1 ± 0.1 | 8,200 |

| Ethanolamine (B43304) | 8.0 ± 0.4 | 220 ± 20 | 36 |

Data obtained from a coupled enzyme assay monitoring NADH oxidation at 340 nm. nih.gov

Influence of Solvent Effects on Reaction Kinetics

Solvents can significantly influence reaction rates and mechanisms. rsc.orgresearchgate.net The polarity of the solvent is a critical factor. fiveable.me Polar protic solvents, like water and alcohols, can stabilize charged intermediates, such as carbocations in Sₙ1 reactions, thereby increasing the reaction rate. libretexts.org Conversely, polar aprotic solvents can enhance the reactivity of nucleophiles, favoring Sₙ2 reactions. libretexts.org

The effect of the solvent on reaction kinetics can be attributed to several factors:

Stabilization of Transition States: Solvents can stabilize the transition state of a reaction relative to the reactants, which lowers the activation energy and increases the rate. rsc.orgresearchgate.net

Solvation of Reactants: The solubility and solvation of reactants can affect their effective concentration and reactivity. solubilityofthings.com

Direct Participation: Solvents can sometimes act as reactants themselves, leading to different reaction pathways. rsc.org

For example, in olefin oxidation catalysis, changing the solvent from toluene (B28343) (non-H-bonding) to acetonitrile (B52724) (H-bonding) resulted in slower reaction kinetics. preprints.org This was attributed to specific solvent-substrate interactions, such as hydrogen bonding. preprints.org The Hughes-Ingold rules can be used to predict the effect of solvent polarity on reaction rates based on the charge distribution in the reactants and the transition state. fiveable.me

Table 2: General Solvent Effects on Reaction Mechanisms

| Solvent Type | Effect on Sₙ1 | Effect on Sₙ2 | Rationale |

| Polar Protic (e.g., water, ethanol) | Favors | Disfavors | Stabilizes the carbocation intermediate in Sₙ1. Can solvate and deactivate the nucleophile in Sₙ2. libretexts.org |

| Polar Aprotic (e.g., DMSO, acetone) | Disfavors | Favors | Does not effectively solvate the nucleophile, increasing its reactivity for Sₙ2. fiveable.melibretexts.org |

| Nonpolar (e.g., hexane, toluene) | Disfavors | Disfavors | Poorly solvates both charged intermediates and nucleophiles. |

Temperature and Pressure Dependence of Reaction Rates

The rates of chemical reactions involving this compound are fundamentally influenced by temperature and pressure. Generally, an increase in temperature provides reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions, which in turn increases the reaction rate. This relationship is often described by the Arrhenius equation, which quantitatively relates the rate constant of a reaction to the temperature and the activation energy.

While specific studies detailing the temperature and pressure dependence for reactions of this compound are not extensively documented in publicly available literature, general principles of chemical kinetics are applicable. For instance, in processes like hydrogenating amination where similar compounds are formed, temperature and pressure are critical parameters. The hydrogenating amination of glycerol, for example, is typically conducted at temperatures ranging from 100 to 400°C and pressures from 0.01 to 40 MPa. google.com For liquid-phase reactions, pressures are generally higher, ranging from 5 to 40 MPa, to maintain the reactants in the liquid state and increase the concentration of gaseous reactants like hydrogen. google.com

In the context of the reaction of amines with carbon dioxide, a process relevant to industrial applications, temperature is a crucial factor. Studies on related alkanolamines show that kinetic rate parameters are temperature-dependent. researchgate.net For example, the viscosity of aqueous solutions of 1-amino-2-propanol, a structurally similar compound, is significantly affected by temperature, which in turn influences mass transfer and reaction kinetics in solution. researchgate.netresearchgate.net

The effect of pressure on the reaction rates of this compound in the liquid phase is generally less pronounced than the effect of temperature, unless gaseous reactants are involved. In such cases, increasing the pressure increases the concentration of the dissolved gas, thereby accelerating the reaction rate according to the rate law.

| Parameter | General Effect on Reaction Rate | Typical Range in Related Processes |

| Temperature | Increases reaction rate | 100 - 400 °C (Gas Phase) google.com |

| Pressure (with gaseous reactants) | Increases reaction rate | 0.01 - 40 MPa google.com |

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms involving this compound at an atomic level. These methods allow for the characterization of transient species like transition states and the exploration of potential reaction pathways that are often difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other properties. A key application of DFT in reaction chemistry is the location and characterization of transition states, which are the highest energy points along a reaction coordinate.

The activation energy of a reaction can be determined by calculating the energy difference between the reactants and the transition state (E_TS - E_R). researchgate.net DFT calculations can also verify a true transition state by performing a frequency calculation; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving compounds structurally similar to this compound, DFT has proven invaluable. For example, DFT calculations have been used to:

Model transition states and activation energies for nucleophilic substitution reactions of tert-butyl carbamate (B1207046) derivatives.

Investigate the mechanism of CO2 absorption into aqueous solutions of amino alcohols like 2-amino-2-methyl-1-propanol, identifying zwitterionic intermediates and transition states. researchgate.net

Support experimental findings on the redox non-innocence of cobalt-Schiff base complexes, which can be formed from amino-functionalized compounds. bohrium.com

These studies demonstrate the capability of DFT to provide detailed mechanistic insights, which can be directly applied to understand the reactivity of the amino and keto functional groups in this compound.

Molecular Dynamics Simulations to Explore Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. By solving Newton's equations of motion for a system of interacting particles, MD can explore conformational changes, solvent effects, and the pathways of chemical reactions.

Reactive MD simulations, which employ force fields capable of describing bond formation and breakage, are particularly useful for exploring complex reaction networks. nasa.gov This approach can identify multiple reaction mechanisms that may be activated under specific conditions, such as high shear stress, which are not accessible thermally. escholarship.org For instance, studies on shear-activated reactions have shown that mechanical forces can deform reactant molecules, lowering energy barriers and opening new reaction channels. escholarship.org

While direct MD simulation of this compound reactions is not widely reported, the methodology is applicable for:

Simulating the interaction of this compound with other molecules in solution to understand solvation effects on reactivity.

Exploring the reaction pathways of its derivatization reactions, such as oxime formation, by modeling the approach of the reactants and the subsequent bond rearrangements.

Studying its behavior at interfaces or within complex biological systems. nih.gov

MD simulations complement static quantum chemistry calculations by providing a dynamic view of how reactions unfold over time.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a computationally efficient way to study reactions in large, complex systems like solutions or enzymes. This hybrid approach treats the chemically active part of the system (e.g., the reacting molecules) with a high-level, accurate quantum mechanics method (like DFT), while the surrounding environment (e.g., solvent molecules or a protein scaffold) is treated with a less computationally expensive molecular mechanics force field. nih.govresearchgate.net

The power of QM/MM lies in its ability to model environmental effects, such as solvation and electrostatic interactions from a protein active site, on the reaction mechanism and energetics. nih.gov The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular implementation of this approach. researchgate.netrsc.org

Applications of QM/MM relevant to this compound chemistry include:

Calculating NMR chemical shifts in complex environments, which is crucial for structural elucidation. nih.govacs.org

Studying enzyme-catalyzed reactions, such as those involving amino alcohol kinases, to understand substrate binding and the catalytic mechanism. nih.gov

Investigating the effect of explicit solvent molecules on reaction barriers and pathways, providing a more realistic model than continuum solvation models. researchgate.net

For this compound, a QM/MM study could, for example, model its reaction within an enzyme active site, with the QM region comprising the substrate and key catalytic residues, and the MM region comprising the rest of the protein and surrounding water molecules.

| Computational Method | Primary Application for this compound | Key Insights Provided |

| Density Functional Theory (DFT) | Calculating transition state structures and energies. researchgate.net | Activation energies, reaction mechanisms, electronic properties. |

| Molecular Dynamics (MD) | Simulating reaction dynamics and pathways in various environments. escholarship.org | Dynamic behavior, solvent effects, conformational changes during reaction. |

| QM/MM | Studying reactions in large systems (e.g., enzymes, solutions). researchgate.net | Influence of the environment on reactivity, modeling enzymatic catalysis. nih.gov |

Derivatization and Functional Group Transformations

The presence of both a primary amine and a ketone functional group makes this compound a versatile molecule for various chemical transformations. Derivatization of these functional groups can be used for chemical analysis or to synthesize new compounds with specific properties.

Oxime Formation and its Applications

The ketone group of this compound readily reacts with hydroxylamine (B1172632) or its salts to form an oxime, specifically (E)-1-aminopropan-2-one oxime. smolecule.comgoogle.com This reaction is a classic condensation reaction where the carbonyl oxygen is replaced by a =N-OH group.

The formation of oximes is a common derivatization strategy. For instance, the reaction of a ketone with hydroxylamine is a key step in certain chemical syntheses. google.com The resulting oxime can then be further transformed, for example, through reduction to yield the corresponding amine.

Applications of Oxime Formation:

Chemical Synthesis: Oximes serve as important intermediates in organic synthesis. The oxime of this compound can be a precursor to other functionalized molecules. smolecule.com

Analytical Chemistry: Oxime formation can be used for the detection and quantification of carbonyl compounds. While derivatization of this compound for analysis often targets the amine group, the ketone is also a potential reaction site. researchgate.net

Medicinal Chemistry: The oxime functional group itself is present in various biologically active compounds, and the synthesis of (E)-1-aminopropan-2-one oxime is of interest for its potential applications in this field. smolecule.com

The reaction is typically carried out under controlled pH conditions. The formation of oximes from aminooxy compounds and acetone, a related reaction, is pH-dependent and can be driven to completion by removing water. nih.gov

Reduction and Oxidation Reactions of this compound

The reactivity of this compound is characterized by its two functional groups: a primary amine and a ketone. These moieties allow for distinct reduction and oxidation pathways.

The ketone group in this compound can be readily reduced to a secondary alcohol, yielding 1-aminopropan-2-ol (B43004). This transformation is a common reaction in organic synthesis and can be achieved using various reducing agents. In biological systems, the reduction of aminoacetone is a metabolic process. For instance, in Escherichia coli, there is interest in the reduction of aminoacetone to D-1-aminopropan-2-ol as a potential step in the biosynthesis of vitamin B12. scispace.com

Conversely, this compound can undergo oxidation. It is known to be a versatile compound capable of undergoing oxidation reactions. guidechem.com A notable oxidation pathway is the aerobic co-oxidation with oxyhemoglobin. nih.gov In this process, which is catalyzed by metal ions and hemeproteins, this compound is oxidized to the electrophilic α-oxoaldehyde, methylglyoxal (B44143), along with ammonium (B1175870) ions and reactive oxygen species. nih.gov This reaction is significant as methylglyoxal is implicated in protein crosslinking and cellular damage. nih.gov The oxidation of DL-1-aminopropan-2-ol by washed-cell suspensions of Escherichia coli also produces aminoacetone. nih.gov

Table 1: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reactant(s) | Key Reagents/Conditions | Major Product(s) |

| Reduction | This compound | Reducing agents (e.g., NaBH₄, LiAlH₄), Enzymatic (e.g., in E. coli) | 1-Aminopropan-2-ol |

| Oxidation | This compound, O₂ | Hemoglobin, Metal ions | Methylglyoxal, NH₄⁺, Reactive Oxygen Species |

N-Alkylation and Acylation of the Amine Moiety

The primary amine group of this compound is a nucleophilic center, making it susceptible to electrophilic attack. This reactivity allows for straightforward N-alkylation and N-acylation reactions, which are fundamental for building more complex molecular architectures.

N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. In this SN2 reaction, the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkylating agent, displacing a leaving group and forming a new carbon-nitrogen bond. The reaction proceeds from a primary amine to a secondary amine, and can continue to form tertiary amines and even quaternary ammonium salts, depending on the stoichiometry and reaction conditions. For instance, reacting this compound with an alkyl bromide in the presence of a base to neutralize the generated acid would yield the corresponding N-alkyl-1-aminopropan-2-one.

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is typically rapid and high-yielding. The presence of a base, such as pyridine (B92270) or triethylamine, is often used to scavenge the HCl produced when using an acid chloride. tandfonline.com The resulting N-acyl derivative, an N-(2-oxopropyl)amide, is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. An example is the formation of N-(2-oxopropyl)benzamide from this compound. guidechem.com The chemoselective N-acylation of amino alcohols is a well-established methodology, often achievable even in aqueous media, highlighting the high nucleophilicity of the amino group compared to the hydroxyl group. tandfonline.comresearchgate.net

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Electrophile | General Product Structure | Product Example |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-aminopropan-2-one | N-Methyl-1-aminopropan-2-one |

| N-Acylation | Acyl Chloride (R-COCl) | N-(2-Oxopropyl)amide | N-(2-Oxopropyl)benzamide guidechem.com |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic ketone carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. guidechem.com These intramolecular or intermolecular reactions lead to the formation of stable ring systems.

A prominent example is the self-condensation of two molecules of this compound to form 2,5-dimethylpyrazine. This reaction involves the initial formation of an enamine or imine from one molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. Subsequent dehydration and aromatization steps lead to the stable pyrazine (B50134) ring. This reaction is a classic example of how α-aminoketones can dimerize to form substituted pyrazines.

Furthermore, this compound can participate in multicomponent reactions to build more complex heterocyclic frameworks. For example, it can react with aldehydes and other components to form substituted imidazoles. The synthesis of 4-methyl-2-phenyl-1H-imidazole from this compound is a known transformation. guidechem.com In this type of reaction, this compound provides a three-atom fragment (N-C-C) to the final heterocyclic ring. Such cyclization reactions are central to the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. ekb.egbeilstein-journals.orgrsc.org

Table 3: Heterocyclic Synthesis from this compound

| Heterocyclic System | Reaction Type | Co-Reactant(s) | Key Structural Feature Formed |

| Pyrazine | Dimerization / Self-condensation | This compound | 2,5-Disubstituted Pyrazine Ring |

| Imidazole | Condensation / Cyclization | Aldehyde (e.g., Benzaldehyde) | Substituted Imidazole Ring |

Applications of 1 Aminopropan 2 One in Advanced Organic and Polymer Chemistry

Organic Synthesis Applications

1-Aminopropan-2-one serves as a valuable intermediate and reagent in the synthesis of a variety of organic molecules, from heterocyclic structures to chiral entities used in catalysis.

This compound is a foundational component for constructing more complex molecular architectures, particularly heterocyclic compounds. Its dual functionality allows it to participate in cyclization and condensation reactions to form rings containing nitrogen and other heteroatoms. For instance, it is a key starting material in the Gabriel synthesis of pyrazines. acs.org The reaction of amino ketones can lead to the formation of substituted pyrazines, which are structural motifs in many biologically active compounds.

The compound is also employed in 1,3-dipolar cycloaddition reactions. When reacting with aldehydes, α-amino acids like this compound can form azomethine ylides, which are potent 1,3-dipoles. These intermediates react with dipolarophiles to yield five-membered N-heterocyclic rings, such as pyrrolidines, which are core structures in numerous natural products and pharmaceuticals.

While this compound itself is achiral, it is a critical precursor for the synthesis of chiral amino alcohols, which are widely used as ligands in asymmetric catalysis. The development of these chiral ligands often begins with the asymmetric reduction of a protected form of this compound.

A notable example is the synthesis of chiral N-protected β-amino alcohols. Through asymmetric transfer hydrogenation, an N-protected aminoketone like (±)-N-(tBoc)-1-aminopropan-2-one can be selectively reduced to one of its chiral alcohol enantiomers. This reaction often employs a ruthenium (II) catalyst complexed with a chiral ligand, such as (1R,2R)-N-(para-toluenesulfonyl)-1,2-diaminoethane. The resulting enantiopure amino alcohol, like (+)-N-(tBoc)-1-aminopropan-2-ol, can then be used to create more complex chiral ligands or catalysts for other asymmetric transformations. chemscene.com

| Precursor | Catalyst System | Product | Yield |

| (±) N-(tBoc)-1-aminopropan-2-one | (p-cymene)ruthenium(II) chloride dimer / (1R,2R)-TsDPEN | (+) N-(tBoc)-1-aminopropan-2-ol | 87.3% |

| Data sourced from SciELO. alfa-chemistry.com |

The utility of this compound is prominent in multi-step synthetic pathways where its functional groups are sequentially manipulated to build a target molecule. A clear illustration is the synthesis of chiral aziridines, which are valuable intermediates for creating bonding agents for rocket propellants. chemscene.com

The synthesis can be outlined in several key steps:

Protection: The amine group of a related precursor, (±)-1-aminopropan-2-ol, is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from reacting in subsequent steps.

Oxidation: The hydroxyl group of the protected amino alcohol is then oxidized to yield the ketone, (±)-N-(tBoc)-1-aminopropan-2-one.

Asymmetric Reduction: As described previously, this ketone undergoes an enantioselective transfer hydrogenation to produce a specific chiral β-amino alcohol.

Cyclization: The resulting chiral N-protected amino alcohol is then treated with a reagent like tosyl chloride and a base, which facilitates an intramolecular cyclization to form the desired N-tBoc-2-methyl aziridine. chemscene.com

This sequence highlights how this compound, or its immediate precursor, acts as a pivotal reagent whose structure is methodically altered through several distinct reactions to achieve a complex, high-value final product.

Polymer Chemistry and Materials Science

The application of this compound in polymer chemistry and materials science is not as well-documented as its role in organic synthesis. This is largely due to the compound's chemical nature.

There is limited evidence of this compound being used directly as a monomer in polymerization reactions. The compound is known to be unstable when condensed, readily undergoing self-reaction. wikipedia.org This propensity for self-condensation complicates its use in controlled polymerization processes like polycondensation, where stable, bifunctional monomers are required to build long, well-defined polymer chains. While related amino alcohols are used in the production of polyurethanes and other polymers, the direct polymerization of this compound is not a common strategy. wikipedia.org In some cases, it may be used to synthesize a more complex, stable diacid monomer which is then polymerized, but this represents an indirect application. acs.org

The functionalization of pre-existing polymers is a key technique in materials science to modify their surface properties or to attach other molecules. nih.govnih.gov This is often achieved by grafting small molecules with desired functional groups onto a polymer backbone. While primary amines are frequently used for this purpose, specific examples detailing the use of this compound for polymer functionalization or grafting are not widely reported in the literature. mdpi.comcmu.edu The inherent reactivity of its ketone group, combined with the amine, could lead to undesirable side reactions, making more stable amines a preferred choice for such applications.

Role in the Design of Biodegradable Polymers

Biodegradable polymers are critical for addressing environmental concerns associated with plastic waste. acs.org Their design often relies on incorporating hydrolyzable linkages, such as ester or amide bonds, into the polymer backbone. nih.gov Monomers derived from natural sources, like amino acids, are frequently employed to impart biodegradability and biocompatibility. researchgate.net

While there is extensive research on polymers derived from amino acids, which contain both amine and carboxylic acid groups, the specific use of this compound in the synthesis of biodegradable polymers is not well-documented in current scientific literature. Theoretically, its bifunctional nature could allow it to act as a building block in polymerization. The primary amine group could participate in reactions to form amide or urethane (B1682113) linkages, which are common in biodegradable polymer structures.

However, the presence of a ketone instead of a more reactive hydroxyl or carboxylic acid group limits its direct polycondensation capabilities. The reactivity of the ketone group is substantially different from that of the alcohol group in the related compound 1-aminopropan-2-ol (B43004), which is used in polymer synthesis. wikipedia.org The degradation of some polymers, like polyvinyl alcohol, can proceed through the oxidation of alcohol groups to ketone groups, which then facilitates chain cleavage, suggesting that a ketone-containing backbone could influence biodegradability. wiley-vch.de

The potential utility of this compound would likely involve its chemical modification into a more stable or reactive monomer precursor before polymerization. For instance, the ketone group could be a site for post-polymerization modification, allowing for the attachment of other functional molecules. Nevertheless, direct evidence of this compound being used to create commercially or academically significant biodegradable polymers is currently lacking.

Table 1: Comparison of Functional Groups in Relevant Monomers

| Compound | CAS Number | Molecular Formula | Functional Group 1 | Functional Group 2 | Relevance to Biodegradable Polymers |

|---|---|---|---|---|---|

| This compound | 298-08-8 | C3H7NO | Primary Amine | Ketone | Theoretical; amine group for polymerization, but limited documented use. wikipedia.org |

| Glycine (B1666218) | 56-40-6 | C2H5NO2 | Primary Amine | Carboxylic Acid | Widely used; forms polyamide links (peptides). doubtnut.com |

| 3-Hydroxybutanoic acid | 300-85-6 | C4H8O3 | Hydroxyl | Carboxylic Acid | Monomer for PHB, a well-known biodegradable polyester. doubtnut.com |

| 1-Aminopropan-2-ol | 78-96-6 | C3H9NO | Primary Amine | Secondary Alcohol | Used in polymer synthesis; alcohol group is more reactive for ester/urethane formation than a ketone. wikipedia.org |

Applications in Advanced Materials (e.g., coatings, polyurethanes)

The synthesis of advanced materials such as polyurethanes and specialized coatings often involves the reaction of bifunctional monomers. Polyurethanes, for example, are typically formed by reacting a diisocyanate with a polyol (a molecule with multiple hydroxyl groups). rsc.org The versatility of this chemistry allows for a wide range of materials, from flexible foams to rigid coatings. rsc.org

The role of this compound in this area is speculative. Its primary amine group can readily react with isocyanates to form a urea (B33335) linkage, a reaction central to the formation of polyureas and some polyurethanes. However, its counterpart, 1-aminopropan-2-ol (also known as monoisopropanolamine or MIPA), is the compound typically mentioned in the context of polyurethane production and coatings. wikipedia.orgcorvay-specialty.com In these applications, the hydroxyl group of 1-aminopropan-2-ol acts as the polyol component, reacting to form the characteristic urethane linkage, while the amine group can serve as a chain extender or cross-linker. rsc.orgcorvay-specialty.com

For this compound to be used in polyurethanes, it would likely function as a chain extender or modifier, contributing urea linkages rather than urethane linkages. In the field of coatings, amino alcohols like 1-aminopropan-2-ol are used as pigment dispersing aids and pH regulators in waterborne formulations. wikipedia.orgkoyonchem.com The basicity of the amine group in this compound suggests it could theoretically serve a similar pH-regulating function, but its instability and different secondary functional group make it a less common choice compared to its alcohol analog.

Table 2: Potential Reactions of this compound in Polymer Synthesis

| Functional Group | Potential Reactant | Resulting Linkage/Structure | Relevance in Polymer Class |

|---|---|---|---|

| Primary Amine (-NH2) | Isocyanate (-NCO) | Urea (-NH-CO-NH-) | Polyurethanes / Polyureas |

| Primary Amine (-NH2) | Carboxylic Acid (-COOH) / Acyl Chloride (-COCl) | Amide (-NH-CO-) | Polyamides |

| Primary Amine (-NH2) | Epoxide | β-Hydroxyamine | Epoxy Resins / Coatings |

| Ketone (C=O) | Amine (-NH2) | Imine (C=N-) (Schiff Base) | Post-polymerization modification, dynamic chemistry nih.gov |

| Ketone (C=O) | Reducing Agent (e.g., H2) | Secondary Alcohol (-CH(OH)-) | Pre-polymerization monomer modification |

Biological and Biochemical Research Involving 1 Aminopropan 2 One

Biosynthetic Pathways and Metabolic Roles

Aminoacetone is a key intermediate in several metabolic routes, connecting amino acid degradation to central metabolism and the synthesis of complex molecules.

While not a direct precursor, the metabolic reduction product of aminoacetone, (R)-1-aminopropan-2-ol, is a crucial building block for the synthesis of cobalamin (vitamin B12). wikipedia.orgsmolecule.com In many prokaryotes, the (R)-1-aminopropan-2-ol moiety forms the linker between the upper corrin (B1236194) ring and the lower nucleotide loop of the vitamin. researchgate.net

The biosynthetic pathway begins with the amino acid L-threonine. In organisms like Salmonella typhimurium, L-threonine is first phosphorylated and then decarboxylated by the enzyme L-threonine-O-3-phosphate decarboxylase (CobD) to produce (R)-1-amino-2-propanol O-2-phosphate. rhea-db.orgscispace.com This molecule is considered a key intermediate. rhea-db.orgscispace.com Subsequently, enzymes such as the cobalamin biosynthesis protein CobC utilize this intermediate to attach the aminopropanol (B1366323) linker to adenosylcobyric acid, a step in the formation of the complete adenosylcobinamide phosphate (B84403) structure. researchgate.netkegg.jp Studies using isotopic labeling have confirmed that L-threonine is the precursor for the aminopropanol fragment of vitamin B12. scispace.com

Microorganisms have developed diverse pathways to utilize aminoacetone as a carbon and nitrogen source. In Pseudomonas sp., aminoacetone metabolism proceeds through its reduction to L-1-aminopropan-2-ol. nih.govebi.ac.uk This is followed by a series of enzymatic reactions involving phosphorylation, deamination, and oxidation. The key steps are:

Reduction of aminoacetone to L-1-aminopropan-2-ol by L-1-aminopropan-2-ol-NAD+ oxidoreductase. nih.gov

Phosphorylation of L-1-aminopropan-2-ol by a non-stereospecific amino alcohol kinase to form 1-aminopropan-2-ol (B43004) O-phosphate. nih.gov

Deamination of the phosphate ester by 1-aminopropan-2-ol O-phosphate phospho-lyase to yield propionaldehyde (B47417). nih.govnih.gov

Oxidation of propionaldehyde to propionate (B1217596) by an aldehyde dehydrogenase. nih.gov

Similarly, Escherichia coli can convert 1-aminopropan-2-ol to aminoacetone using an NAD+-dependent (R)-aminopropanol dehydrogenase. genome.jpqmul.ac.ukwikipedia.org This enzyme is crucial for the catabolism of threonine. wikipedia.org In Mycobacterium smegmatis, a specialized bacterial microcompartment is dedicated to aminoacetone utilization. Within this system, aminoacetone is first reduced to (S)-1-aminopropan-2-ol, which is then phosphorylated by a specific kinase. nih.gov The resulting (S)-1-aminopropan-2-ol-phosphate is then converted to propionaldehyde inside the microcompartment. nih.gov Other bacteria, such as Erwinia carotovora, also metabolize aminopropanol via phosphorylation and subsequent deamination to form propionaldehyde. nih.gov

Key Microbial Enzymes in 1-Aminopropan-2-one Metabolism

| Enzyme | Organism | Reaction | Cofactor/Requirements | Reference |

|---|---|---|---|---|

| (R)-aminopropanol dehydrogenase | Escherichia coli | (R)-1-aminopropan-2-ol → Aminoacetone | NAD+, K+ | qmul.ac.ukwikipedia.org |

| L-1-aminopropan-2-ol-NAD+ oxidoreductase | Pseudomonas sp. | L-1-aminopropan-2-ol → Aminoacetone | NAD+ | nih.gov |

| Amino alcohol kinase | Pseudomonas sp. | 1-aminopropan-2-ol → 1-aminopropan-2-ol O-phosphate | ATP | nih.govnih.gov |

| 1-aminopropan-2-ol O-phosphate phospho-lyase | Pseudomonas sp. | 1-aminopropan-2-ol O-phosphate → Propionaldehyde + NH3 | - | nih.govnih.gov |

| (S)-1-amino-2-propanol dehydrogenase | Mycobacterium smegmatis | Aminoacetone → (S)-1-aminopropan-2-ol | - | nih.gov |

| (S)-1-amino-2-propanol kinase | Mycobacterium smegmatis | (S)-1-aminopropan-2-ol → (S)-1-aminopropan-2-ol O-phosphate | ATP | nih.gov |

Aminoacetone is a central intermediate in the catabolism of the essential amino acid L-threonine, particularly in mammals. wikipedia.org The primary pathway involves the dehydrogenation of threonine to form the unstable compound 2-amino-3-oxobutyrate, which then undergoes spontaneous decarboxylation to yield aminoacetone. wikipedia.org Following its formation, aminoacetone is typically deaminated and oxidized by semicarbazide-sensitive amine oxidase (SSAO) to produce methylglyoxal (B44143), a reactive dicarbonyl compound. wikipedia.orgchemsrc.com Methylglyoxal is subsequently converted to pyruvate, which can enter central carbon metabolism. wikipedia.org

The interconversion between aminoacetone and 1-aminopropan-2-ol is a key regulatory point. The enzyme (R)-aminopropanol dehydrogenase (EC 1.1.1.75) catalyzes the reversible reaction between (R)-1-aminopropan-2-ol and aminoacetone, linking it to glycine (B1666218), serine, and threonine metabolic pathways. wikipedia.org In E. coli, the dehydrogenases responsible for oxidizing L-threonine and L-1-aminopropan-2-ol are distinct enzymes, indicating separate regulation despite the close metabolic relationship. nih.govebi.ac.uk

Recent research has uncovered a link between amino alcohol metabolism and phospholipid composition, particularly under conditions of metabolic stress. In the protozoan parasite Entamoeba histolytica, deprivation of L-cysteine leads to a significant accumulation of intracellular isopropanolamine (1-aminopropan-2-ol) and its phosphorylated form, isopropanolamine phosphate. researchgate.netresearchgate.net

This accumulation drives the synthesis of a novel phospholipid, phosphatidylisopropanolamine (PtdIspn). researchgate.net The appearance of PtdIspn coincides with a decrease in the levels of phosphatidylethanolamine (B1630911) (PtdEtn), suggesting that isopropanolamine competes with ethanolamine (B43304) for incorporation into phospholipids (B1166683) via the Kennedy pathway. researchgate.net This remodeling of the parasite's membrane composition represents a significant metabolic adaptation to nutrient limitation. researchgate.net

Mechanistic Pathways of Biological Interactions

The biological effects of this compound and its related metabolites are mediated through their interactions with various enzymes, acting as substrates or inhibitors.

Aminoacetone serves as an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in amine metabolism. chemsrc.com Its precursor, 1-aminopropan-2-ol, can act as an inhibitor of other enzymes. For instance, it displays inhibitory activity against ethanolamine deaminase. medchemexpress.com

The stereochemistry of these interactions is often crucial. In E. coli, the L(+)-enantiomer of 1-aminopropan-2-ol is the preferred substrate for its specific dehydrogenase, while the D(-)-enantiomer acts as a competitive inhibitor of the enzyme. nih.gov This type of inhibition, where an inhibitor molecule competes with the substrate for the enzyme's active site, is a common regulatory mechanism. libretexts.org

Furthermore, the metabolic pathways involving aminoacetone are subject to feedback inhibition. In Pseudomonas, the enzyme amino alcohol O-phosphate phospho-lyase is inhibited by the phosphate esters of other amino alcohols, such as DL-threonine O-phosphate and DL-serine O-phosphate, which act as substrate analogs. nih.govnih.gov This represents non-competitive inhibition, where the inhibitor binds to the enzyme or the enzyme-substrate complex at a site distinct from the active site, slowing down the reaction rate. ucl.ac.uk

Inhibition of Enzymes Related to this compound Metabolism

| Enzyme | Inhibitor | Organism/System | Type of Inhibition | Reference |

|---|---|---|---|---|

| L(+)-1-aminopropan-2-ol dehydrogenase | D(-)-1-aminopropan-2-ol | Escherichia coli | Competitive | nih.gov |

| DL-1-aminopropan-2-ol dehydrogenase | DL-Serine | Escherichia coli | Inhibitor | nih.gov |

| DL-1-aminopropan-2-ol dehydrogenase | p-Chloromercuribenzoate | Escherichia coli | Inhibitor | nih.gov |

| Ethanolamine deaminase | 1-aminopropan-2-ol | - | Inhibitor | medchemexpress.com |

| Amino alcohol O-phosphate phospho-lyase | DL-Threonine O-phosphate | Pseudomonas sp. | Inhibitor | nih.govnih.gov |

| Amino alcohol O-phosphate phospho-lyase | DL-Serine O-phosphate | Pseudomonas sp. | Inhibitor | nih.govnih.gov |

Receptor Binding Studies